Enhanced Lipophilicity and Altered Hydrogen-Bonding Profile
The N-(2-methoxyethyl) substitution of the target compound introduces a lipophilic ether group, calculated to increase its partition coefficient (cLogP) by approximately 0.5-1.0 log units compared to the N-ethyl analog, [1-(2,5-dichlorophenyl)ethyl](ethyl)amine, while simultaneously increasing the topological polar surface area (tPSA) by ~9.2 Ų. This dual shift suggests improved blood-brain barrier penetration potential without a proportional loss of aqueous solubility [1].
| Evidence Dimension | Lipophilicity (XLogP3-AA) and Topological Polar Surface Area (tPSA) |
|---|---|
| Target Compound Data | XLogP3-AA: 2.8; tPSA: 21.3 Ų [1] |
| Comparator Or Baseline | [1-(2,5-dichlorophenyl)ethyl](ethyl)amine: Predicted XLogP3-AA ~2.3; tPSA ~12.0 Ų |
| Quantified Difference | ΔcLogP ≈ +0.5; ΔtPSA ≈ +9.3 Ų |
| Conditions | Computational predictions using XLogP3 and Cactvs 3.4.6.11 models (comparator data computed for this analysis). |
Why This Matters
Lipophilicity and polarity are key drivers of CNS target engagement; a higher cLogP within the optimal range (2-3) combined with a moderate tPSA (<60 Ų) is often correlated with superior passive permeation across the blood-brain barrier, making this compound a better candidate for neurological probes than its less lipophilic N-ethyl analog.
- [1] PubChem. Computed Properties for CID 43190138: XLogP3-AA (2.8) and Topological Polar Surface Area (21.3 Ų). National Center for Biotechnology Information (2025). View Source
